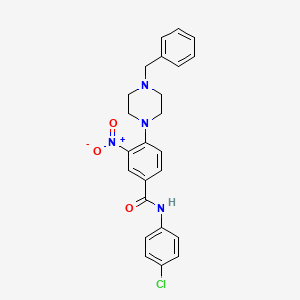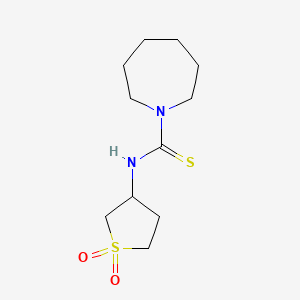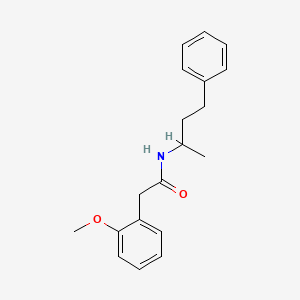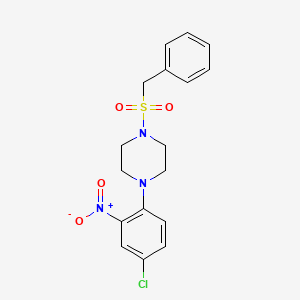
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide
Übersicht
Beschreibung
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide, also known as BPN-14770, is a small molecule drug compound that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorder.
Wirkmechanismus
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide is a positive allosteric modulator of the sigma-1 receptor, which is a chaperone protein that plays a role in various cellular processes, including calcium signaling, oxidative stress, and protein folding. By binding to the sigma-1 receptor, 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide enhances its activity, leading to increased neuroplasticity and improved cognitive function.
Biochemical and Physiological Effects:
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including increased neuroplasticity, enhanced synaptic transmission, and reduced inflammation. In mouse models of Alzheimer's disease, 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to reduce amyloid beta levels and improve synaptic function. In mouse models of Fragile X syndrome, 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to increase the expression of the FMRP protein, which is deficient in this disorder.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide is its specificity for the sigma-1 receptor, which reduces the risk of off-target effects. However, one limitation of 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide is its relatively low potency, which may require higher doses for therapeutic efficacy.
Zukünftige Richtungen
For research on 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide include further preclinical studies to assess its safety and efficacy in animal models, as well as clinical trials to evaluate its potential therapeutic applications in humans. Additionally, research on the sigma-1 receptor and its role in various neurological disorders may provide insights into the mechanisms underlying the therapeutic effects of 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide and lead to the development of novel treatments for these disorders.
Wissenschaftliche Forschungsanwendungen
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorder. In preclinical studies, 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to improve cognitive function and memory in mouse models of Alzheimer's disease and Fragile X syndrome. It has also been shown to reduce anxiety-like behavior in mouse models of autism spectrum disorder.
Eigenschaften
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c25-20-7-9-21(10-8-20)26-24(30)19-6-11-22(23(16-19)29(31)32)28-14-12-27(13-15-28)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLBZXMMPSGVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B3957488.png)
![2-(ethylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3957495.png)
![5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3957503.png)
![4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3957514.png)
![methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B3957527.png)
![1-(2-naphthylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3957528.png)
![6-fluoro-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B3957536.png)

![ethyl 5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3957548.png)
![4-methyl-3-{[3-(trifluoromethyl)benzyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3957554.png)
![1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3957558.png)


